molecular formula C25H22BrFN2O2 B2679522 7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533875-27-3

7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2679522
CAS No.: 533875-27-3
M. Wt: 481.365
InChI Key: KCQLEIRZZURAMO-UHFFFAOYSA-N
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Description

7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a 1,4-diazepin-2-one core substituted with bromo, 4-fluorophenyl, and 2-phenylbutanoyl groups. The bromine atom at position 7 and the fluorophenyl group at position 5 may enhance binding affinity and metabolic stability compared to non-halogenated analogs. The phenylbutanoyl moiety at position 4 could influence lipophilicity and receptor interactions .

Properties

IUPAC Name

7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrFN2O2/c1-2-20(16-6-4-3-5-7-16)25(31)29-15-23(30)28-22-13-10-18(26)14-21(22)24(29)17-8-11-19(27)12-9-17/h3-14,20,24H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQLEIRZZURAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a synthetic compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound exhibits potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders. Understanding its biological activity is crucial for evaluating its potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound features several key functional groups that contribute to its biological activity:

  • Bromine Atom : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl Group : Potentially increases binding affinity to GABA receptors.
  • Phenylbutanoyl Group : May affect pharmacokinetics and pharmacodynamics.
PropertyValue
Molecular FormulaC25H23BrFN2O2
Molecular Weight479.37 g/mol
IUPAC NameThis compound
CAS Number533875-26-2

The primary mechanism of action for this compound is its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By binding to these receptors, it enhances the inhibitory effects of GABA, leading to:

  • Sedative Effects : Inducing relaxation and sleep.
  • Anxiolytic Effects : Reducing anxiety levels.
  • Muscle Relaxant Properties : Alleviating muscle tension.

Case Study Insights

Recent studies have explored the structure-activity relationship (SAR) of benzodiazepines, including this compound. For instance, modifications at the 5-position with different substituents have shown varying affinities for GABA receptors. The presence of a bromine atom at the 7-position has been correlated with increased potency in certain derivatives .

Efficacy in Animal Models

Research indicates that compounds similar to this compound exhibit significant efficacy in animal models for anxiety and seizure disorders. For example:

  • Anxiety Reduction : In rodent models, administration led to decreased anxiety-like behaviors as measured by elevated plus maze tests.
  • Anticonvulsant Activity : Demonstrated effectiveness in reducing seizure frequency in induced models.

Adverse Effects

Like other benzodiazepines, potential side effects may include sedation, dependence, and withdrawal symptoms. Ongoing research aims to minimize these risks through structural modifications that enhance therapeutic effects while reducing adverse outcomes .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Halogen Core Structure Noted Activity
Target Compound Br Benzodiazepin-2-one Not reported
, Compound 4 Cl Thiazole-pyrazole Antimicrobial

Substituent Variations

Replacing the 2-phenylbutanoyl group with a chromene-3-carbonyl substituent (as in 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, ) introduces a conjugated aromatic system.

Core Structure Differences

Pyrazol-3-one derivatives like 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (, Example 5.17) share bromo and aryl substituents but lack the benzodiazepine core. These compounds exhibit distinct LC/MS profiles (e.g., m/z 301–305 [M+H]+), reflecting differences in fragmentation patterns and molecular stability. Their synthesis via "Procedure A3" contrasts with the multi-step routes typical of benzodiazepines, highlighting divergent synthetic accessibility .

Table 2: Core Structure Comparisons

Compound Core Structure Key Substituents Analytical Data
Target Compound Benzodiazepin-2-one Br, 4-F-phenyl, phenylbutanoyl Not reported
, Example 5.17 Pyrazol-3-one Br, 4-Cl-phenyl, methyl LC/MS: m/z 301–305 [M+H]+

Halogen Positioning and Effects

In 3-(4-fluoro-benzyl)-5-(4-methoxy-benzylidene)-imidazol-4-one (, Compound 4h), bromine is positioned on a phenyl ring rather than the heterocyclic core. This spatial arrangement may reduce electron-withdrawing effects on the core’s reactivity compared to the target compound. Such positional differences underscore the importance of halogen placement in tuning pharmacokinetic properties .

Q & A

Q. What are the key synthetic pathways for synthesizing 7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from a benzodiazepine core. A common approach includes:

Acylation : Reacting the benzodiazepine core with 2-phenylbutanoyl chloride under basic conditions (e.g., using triethylamine as a base in anhydrous dichloromethane) .

Halogenation : Introducing the bromo group via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

Purification : Chromatographic techniques (e.g., flash chromatography) or crystallization (using ethanol/water mixtures) are employed to isolate the final product.
Reaction progress should be monitored using TLC or HPLC, with structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers optimize reaction conditions for introducing the 4-(2-phenylbutanoyl) substituent?

  • Methodological Answer : Optimization involves:

Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility.

Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation under mild conditions .

Design of Experiments (DoE) : Apply factorial designs to assess variables like temperature, stoichiometry, and reaction time. For example, a 23^3 factorial design can identify interactions between these factors .
Post-reaction analysis via IR spectroscopy can confirm carbonyl group formation (stretching at ~1700 cm1^{-1}).

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Essential techniques include:

NMR Spectroscopy : 1^1H NMR to confirm substitution patterns (e.g., aromatic protons at 7.0–8.5 ppm) and 13^{13}C NMR to identify carbonyl carbons (~190–210 ppm) .

X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly for diastereomeric intermediates .

Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]+^+ peak matching C23_{23}H19_{19}BrFN2_2O2_2).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the bromo substituent in this compound?

  • Methodological Answer :

Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) to model electron density and predict sites for nucleophilic substitution or cross-coupling reactions .

Reaction Pathway Simulations : Apply transition state theory (e.g., using Gaussian or ORCA) to explore energy barriers for bromine displacement by nucleophiles like amines or thiols.

Docking Studies : Predict interactions with biological targets (e.g., GABAA_A receptors) using AutoDock Vina to prioritize in vitro testing .

Q. How should researchers address contradictory data in studies of this compound’s biological activity?

  • Methodological Answer :

Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., radioligand binding vs. functional assays) or cell lines (HEK293 vs. neuronal primary cultures) .

Dose-Response Replication : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to validate EC50_{50}/IC50_{50} values.

Orthogonal Assays : Confirm receptor binding data with electrophysiology (patch-clamp) for GABAA_A modulation .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.

Structure-Activity Relationship (SAR) : Modify the 2-phenylbutanoyl group to reduce steric hindrance or introduce electron-withdrawing groups (e.g., fluorine) to resist enzymatic hydrolysis .

Prodrug Design : Mask labile functional groups (e.g., ester-to-amide conversion) to enhance bioavailability .

Q. How can AI-driven tools optimize multi-step synthesis routes for this compound?

  • Methodological Answer :

Retrosynthetic Planning : Use platforms like Synthia or IBM RXN to propose routes prioritizing atom economy and step efficiency.

Reaction Condition Prediction : Train machine learning models on existing benzodiazepine synthesis data to recommend catalysts/solvents .

Real-Time Optimization : Integrate robotic platforms (e.g., Chemputer) with AI feedback loops to adjust parameters like temperature/pH during reactions .

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